BenchChemオンラインストアへようこそ!

Conioidine A

DNA-binding alkaloid Pyrrolidine natural product Fluorescence spectroscopy

Conioidine A is a pyrrolidine alkaloid first isolated in 1993 from the Texas plant Chamaesaracha conioides (Solanaceae). Its molecular formula is C22H39NO3, with a molecular weight of 365.55 g/mol.

Molecular Formula C22H39NO3
Molecular Weight 365.5 g/mol
CAS No. 154887-98-6
Cat. No. B115716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConioidine A
CAS154887-98-6
Synonymsconioidine A
Molecular FormulaC22H39NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CC)C
InChIInChI=1S/C22H39NO3/c1-5-7-8-9-10-11-12-15-21(24)23-16-13-14-20(23)17-19(4)26-22(25)18(3)6-2/h6,19-20H,5,7-17H2,1-4H3/b18-6+
InChIKeyTXTAPNOLOCQVRJ-NGYBGAFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conioidine A (CAS 154887-98-6): Sourcing a DNA-Interacting Pyrrolidine Alkaloid with Defined Stereochemistry


Conioidine A is a pyrrolidine alkaloid first isolated in 1993 from the Texas plant Chamaesaracha conioides (Solanaceae). Its molecular formula is C22H39NO3, with a molecular weight of 365.55 g/mol [1]. The compound's relative and absolute stereochemistry remained unresolved until 2020, when a full synthesis established the natural product's configuration as (4R,6R) [2]. Conioidine A exhibits DNA-binding activity and, like doxorubicin, demonstrates DNA-specific cytotoxicity toward KB cells [1]. These foundational characteristics position Conioidine A as a well-defined, stereo-defined natural product for research applications involving DNA interaction and serum protein binding studies.

Why Off-the-Shelf Conioidine A Analogs Like Conioidine B or Undefined Stereoisomers Cannot Substitute for Research Needs


Procuring a structurally related analog such as Conioidine B (CAS 154887-99-7) or a stereochemically undefined mixture of Conioidine A stereoisomers introduces significant experimental variability that undermines data reproducibility. Conioidine B, which features a hydroxylated side chain, has uncharacterized DNA-binding affinity and lacks the extensive biophysical profiling conducted on Conioidine A [1]. Furthermore, the 2020 synthesis of all four Conioidine A diastereomers revealed that the (4R,6S) stereoisomer exhibits a strong, warfarin-like association with human serum albumin (HSA), while the natural (4R,6R) configuration does not [2]. Using a stereochemically undefined source or an analog with unknown binding properties would confound results in DNA-binding assays, HSA interaction studies, and any downstream biological experiments reliant on the compound's specific molecular recognition profile.

Conioidine A (CAS 154887-98-6): Quantitative Comparative Evidence for Scientific Selection


DNA-Binding Affinity of Conioidine A: A Defined Kd of 2.8 µM Against Calf Thymus DNA

Conioidine A binds to calf thymus DNA with a dissociation constant (Kd) of 2.8 µM, as determined by dose-response experiments. This value establishes a quantifiable baseline for its DNA interaction, a property shared with the anthracycline doxorubicin, though the precise Kd for doxorubicin under identical conditions is not provided in the same study [1]. The binding of Conioidine A to DNA is reversible and correlates with a reduction in KB cell cytotoxicity upon addition of exogenous DNA, confirming a DNA-dependent mechanism of action [1]. In contrast, the closely related analog Conioidine B lacks a reported Kd value for DNA binding, making Conioidine A the more fully characterized candidate for DNA-interaction studies [1].

DNA-binding alkaloid Pyrrolidine natural product Fluorescence spectroscopy

Comparative DNA Binding Strength: Conioidine A is Over 10-Fold Weaker than the Minor Groove Binder Netropsin

In head-to-head binding studies, all four stereoisomers of Conioidine A exhibit at least an order of magnitude (10-fold) weaker binding affinity for calf thymus DNA compared to the classical minor groove binder netropsin [1]. This finding, derived from fluorescence spectroscopy and isothermal titration calorimetry (ITC), delineates Conioidine A as a distinct class of DNA-interacting compound with a moderate binding profile rather than a high-affinity groove binder [1]. The natural (4R,6R) stereoisomer specifically follows this pattern, confirming that the compound's DNA interaction is not driven by the same high-affinity electrostatic and hydrogen-bonding network as netropsin [1].

Minor groove binder Isothermal titration calorimetry Fluorescence spectroscopy

Stereoselective Binding to Human Serum Albumin (HSA): (4R,6S) Conioidine A Exhibits Warfarin-Like Affinity

The four diastereomers of Conioidine A display markedly different affinities for human serum albumin (HSA). While the natural (4R,6R) stereoisomer shows weak HSA binding, the (4R,6S) diastereomer exhibits a strong association, with a binding constant (Kb) of (1.6 ± 0.3) × 10⁵ M⁻¹ [1]. This value closely matches that of the site I marker warfarin (Kb = 2.8 × 10⁵ M⁻¹) and is significantly lower than the site II marker ibuprofen (Kb = 2.9 × 10⁶ M⁻¹), indicating that (4R,6S) Conioidine A likely occupies the warfarin-binding pocket on HSA [1]. This stereoselective HSA interaction highlights a critical divergence among the stereoisomers, with the (4R,6S) form acting as a potential plasma protein binder, whereas the natural (4R,6R) configuration is not.

Human serum albumin Plasma protein binding Stereoselective interaction

Absolute Stereochemical Assignment: Natural Conioidine A is the (4R,6R) Enantiomer

For over 25 years following its initial isolation, the relative and absolute configuration of Conioidine A remained unknown, limiting its utility in structure-activity relationship (SAR) studies. In 2020, a total synthesis of all four possible diastereomers from D- and L-proline unequivocally established the natural product as possessing the (4R,6R) absolute configuration [1]. This stereochemical assignment resolves the long-standing ambiguity and enables researchers to work with a fully characterized, stereo-defined chemical entity. Prior to this work, any procurement of Conioidine A would have been for a material of unknown stereochemical composition, rendering biological data difficult to interpret or reproduce.

Stereochemistry Chiral natural product Absolute configuration

DNA-Specific Cytotoxicity in KB Cells: Conioidine A's Mechanism is Reversed by Exogenous DNA

Conioidine A exhibits cytotoxicity toward KB cells that is specifically reversed or reduced upon the addition of exogenous calf thymus DNA [1]. This DNA-reversal phenotype is a hallmark of compounds whose cytotoxic effects are mediated through direct DNA interaction, a property shared by the well-known anthracycline doxorubicin [1]. In the initial bioassay-guided fractionation, the CH₂Cl₂ extract of C. conioides showed an IC₅₀ of 34 µg/mL against KB cells, with cytotoxicity reduced by 50% in the presence of 25 µg/mL exogenous DNA [1]. While the IC₅₀ for pure Conioidine A is not explicitly reported in the available abstract, the DNA-dependent nature of its activity distinguishes it from compounds that exert cytotoxicity through alternative pathways.

KB cell cytotoxicity DNA-reversal bioassay Natural product screening

Structural Distinction from Conioidine B: Conioidine A Lacks a Hydroxyl Group on the Ester Side Chain

Conioidine A (C₂₂H₃₉NO₃) and Conioidine B (C₂₂H₃₉NO₄) differ by a single oxygen atom: Conioidine B contains a hydroxyl group on the 2-methylbut-2-enoate side chain, whereas Conioidine A does not [1]. This structural difference is reflected in their molecular weights (365.55 vs. 381.55 g/mol) and likely impacts their physicochemical properties and biological interactions. Notably, while Conioidine A has a well-defined DNA-binding Kd of 2.8 µM [1], Conioidine B's DNA affinity remains uncharacterized in the primary literature. The presence of the hydroxyl group may alter hydrogen-bonding capabilities and overall molecular recognition, making the two compounds non-interchangeable in biological assays.

Pyrrolidine alkaloid Structural analog Conioidine B

High-Impact Research Applications for Conioidine A (CAS 154887-98-6) Based on Validated Comparative Evidence


Investigating Non-Classical DNA-Interacting Agents with Moderate Binding Affinity

Conioidine A serves as a valuable probe for studying DNA interactions that fall outside the high-affinity minor groove binding paradigm. Its Kd of 2.8 µM [1] and the finding that it binds at least 10-fold weaker than netropsin [2] position it as a moderate-affinity DNA ligand. Researchers can employ Conioidine A in fluorescence-based binding assays, isothermal titration calorimetry, and DNA-reversal cytotoxicity screens to explore structure-activity relationships of pyrrolidine alkaloids and to benchmark novel DNA-binding compounds.

Stereoselective Human Serum Albumin (HSA) Binding Studies Using Defined Diastereomers

The differential HSA binding of Conioidine A stereoisomers—with (4R,6S) exhibiting a warfarin-like Kb of (1.6 ± 0.3) × 10⁵ M⁻¹ [2]—makes these diastereomers powerful tools for probing stereoselective plasma protein interactions. By comparing the natural (4R,6R) isomer (weak HSA binding) with the synthetic (4R,6S) isomer, researchers can dissect the structural determinants of albumin binding and investigate the pharmacokinetic implications of stereochemistry in natural product-derived compounds.

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Alkaloids with Defined Absolute Configuration

The unambiguous assignment of Conioidine A's absolute configuration as (4R,6R) [2] enables rigorous SAR studies within the pyrrolidine alkaloid class. Researchers can use enantiomerically pure Conioidine A as a reference standard to evaluate the stereochemical requirements for DNA binding, HSA interaction, and cytotoxicity, and to compare the biological profiles of synthetic analogs or other naturally occurring pyrrolidines such as Conioidine B [1].

DNA-Reversal Bioassays to Confirm DNA-Dependent Cytotoxicity Mechanisms

Conioidine A's cytotoxicity toward KB cells is specifically reversed by the addition of exogenous calf thymus DNA [1], a hallmark of DNA-targeted agents. This property qualifies Conioidine A for use as a positive control or reference compound in DNA-reversal bioassays designed to identify and characterize novel DNA-interacting natural products. Its defined Kd of 2.8 µM [1] provides a quantitative benchmark for comparing the DNA-dependent cytotoxic potency of newly isolated compounds.

Quote Request

Request a Quote for Conioidine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.